molecular formula C16H22O3 B1326221 Ethyl 6-(4-ethylphenyl)-6-oxohexanoate CAS No. 898778-26-2

Ethyl 6-(4-ethylphenyl)-6-oxohexanoate

Cat. No. B1326221
CAS RN: 898778-26-2
M. Wt: 262.34 g/mol
InChI Key: BYNSXOPQFGNUNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been discussed in various studies. For instance, the synthesis of 4-(4-ethyl-phenyl)-4-oxo-butyric acid involved the design and synthesis of substituted hydrazone derivatives . Another study discussed the synthesis of a new highly substituted pyrrolidinone derivative via a three-component one-pot reaction .


Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and single-crystal X-ray analysis .

Scientific Research Applications

Crystal and Molecular Structure Studies

Studies have been conducted on the crystal and molecular structures of compounds related to Ethyl 6-(4-ethylphenyl)-6-oxohexanoate. For example, the crystal structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its variants were examined, providing insights into the structural aspects of similar compounds (Kaur et al., 2012).

Synthesis and Structural Analysis

Efficient synthesis methods for related compounds, such as ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, have been developed. These methods employ water solvent and are crucial for understanding the synthesis and structure of compounds similar to Ethyl 6-(4-ethylphenyl)-6-oxohexanoate (Kumar et al., 2014).

Role in Biotin Synthesis

Regioselective chlorination techniques have been applied to compounds related to Ethyl 6-(4-ethylphenyl)-6-oxohexanoate, such as 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester. This process is significant in the synthesis of key compounds in biotin (vitamin H) synthesis (Zav’yalov et al., 2006).

Applications in Enantioselective Synthesis

Research has been conducted on the enantioselective synthesis and reduction of alkyl 6-chloro-3-oxohexanoates, which are structurally related to Ethyl 6-(4-ethylphenyl)-6-oxohexanoate. These studies are essential for understanding the synthesis of compounds like α-lipoic acid, a key biochemical cofactor (Gopalan & Jacobs, 1990).

Safety and Hazards

The safety data sheet for 4-Ethylphenol indicates that it is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research could focus on understanding the mechanisms of action of Ethyl 6-(4-ethylphenyl)-6-oxohexanoate and related compounds, as well as their potential applications. For instance, research on 4-Ethylphenol suggests that future work should focus on reducing the flux of 4EP from the gut into the body, increasing the efflux of 4EP and/or 4EPS from the brain, or increasing excretion from the kidneys as a means of addressing the neurological impacts of 4EP .

properties

IUPAC Name

ethyl 6-(4-ethylphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-3-13-9-11-14(12-10-13)15(17)7-5-6-8-16(18)19-4-2/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNSXOPQFGNUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645757
Record name Ethyl 6-(4-ethylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(4-ethylphenyl)-6-oxohexanoate

CAS RN

898778-26-2
Record name Ethyl 4-ethyl-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(4-ethylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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